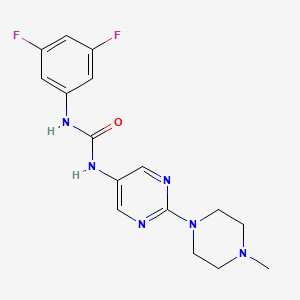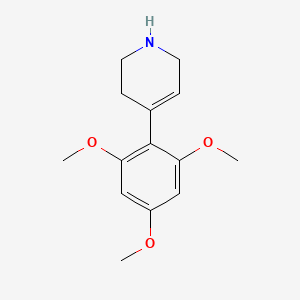![molecular formula C8H17N3S B2818581 [(1-Ethylpyrrolidin-2-yl)methyl]thiourea CAS No. 473706-97-7](/img/structure/B2818581.png)
[(1-Ethylpyrrolidin-2-yl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(1-Ethylpyrrolidin-2-yl)methyl]thiourea” is a chemical compound with the CAS Number: 473706-97-7 . It has a molecular weight of 187.31 . The IUPAC name for this compound is N-[(1-ethyl-2-pyrrolidinyl)methyl]thiourea . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for “[(1-Ethylpyrrolidin-2-yl)methyl]thiourea” is 1S/C8H17N3S/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“[(1-Ethylpyrrolidin-2-yl)methyl]thiourea” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Inhibitory Effects and Biological Activities
- Thioureas, including compounds structurally related to "[(1-Ethylpyrrolidin-2-yl)methyl]thiourea", have been explored for their potential in inhibiting specific enzymes and showing activity against various biological targets. For instance, novel thioureas have been identified as potent inhibitors of the mitogen-activated protein kinase-activated protein kinase 2 (MK-2), which play a significant role in inflammatory responses. These compounds have demonstrated potent in vitro activity and the ability to suppress TNF-alpha expression in cellular and in vivo models of acute inflammation (Lin et al., 2009).
Catalysis and Synthetic Applications
- The catalytic properties of thiourea derivatives have been utilized in various organic transformations. For example, primary amine-thiourea derivatives have shown to be highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, demonstrating a broad substrate scope and good to excellent diastereoselectivity (Huang & Jacobsen, 2006).
Antimicrobial Activities
- Research has also focused on the synthesis of thiourea compounds and their metal complexes to explore their antimicrobial properties. Thiourea derivatives and their complexes with metals such as Ni(II), Co(III), and Pt(II) have been investigated for their activity against fungi and yeast, with some compounds showing higher antifungal activities compared to others (del Campo et al., 2004).
Organocatalysis and Asymmetric Synthesis
- The role of thiourea derivatives in organocatalysis and asymmetric synthesis has been demonstrated in the synthesis of chiral molecules. A novel chiral bifunctional organocatalyst based on thiourea has been applied in asymmetric reactions to achieve high enantioselectivity, showcasing the utility of such compounds in the preparation of chiral intermediates (Xie Bin, 2009).
Safety and Hazards
The compound carries the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary targets of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As a thiourea derivative, it may interact with its targets through the formation of hydrogen bonds, given the presence of the thiourea functional group .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Propiedades
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKRKOVFEONVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Ethylpyrrolidin-2-yl)methyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2818502.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2818504.png)

![1-(4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2818506.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2818509.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-(1H-imidazol-5-ylmethyl)-N-methylazetidin-3-amine](/img/structure/B2818512.png)
![(2-Chloro-4-fluorophenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2818513.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2818514.png)

![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B2818518.png)
